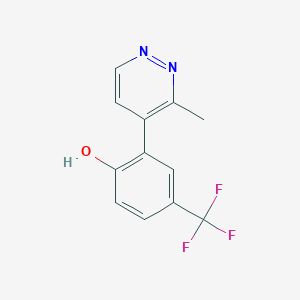
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol
描述
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol, also known as 4-trifluoromethyl-2-methylpyridazin-3-ol, is a synthetic compound that has been used in various scientific research applications. This compound has been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.
科学研究应用
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol has been used in various scientific research applications. It has been studied as a potential inhibitor of human carbonic anhydrase II, as well as a potential inhibitor of the enzyme tyrosinase. It has also been studied for its potential use in medicinal chemistry, as it has a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, which inhibits the enzyme’s activity. The compound also has a range of biochemical and physiological effects, which are believed to be due to its ability to bind to and inhibit the enzyme.
Biochemical and Physiological Effects
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol has a range of biochemical and physiological effects. It has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the enzyme carbonic anhydrase II, which is involved in the regulation of pH levels in cells. In addition, the compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic effects.
实验室实验的优点和局限性
The use of 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol in lab experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize, which makes it suitable for use in a wide range of experiments. Additionally, the compound has a range of biochemical and physiological effects, which makes it suitable for use in medicinal chemistry experiments. On the other hand, the compound is not yet fully understood, which can limit its use in certain experiments.
未来方向
The potential future directions for 2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol are numerous. One potential direction is to further study the compound’s mechanism of action, as this could lead to the development of more effective inhibitors of the enzyme tyrosinase. Additionally, further research into the compound’s biochemical and physiological effects could lead to the development of new therapeutic treatments. Finally, further research into the compound’s synthesis method could lead to the development of more efficient and cost-effective synthesis methods.
属性
IUPAC Name |
2-(3-methylpyridazin-4-yl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7-9(4-5-16-17-7)10-6-8(12(13,14)15)2-3-11(10)18/h2-6,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZSFHFMRMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyridazin-4-yl)-4-(trifluoromethyl)phenol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

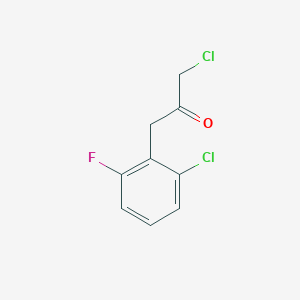
![6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)
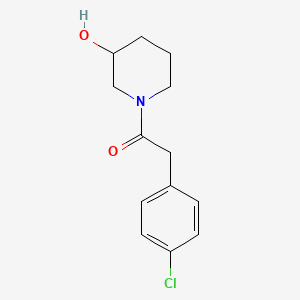
![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)
![2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1462307.png)
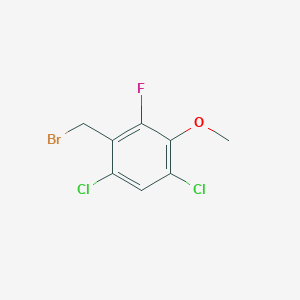
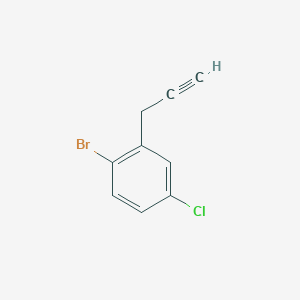
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)

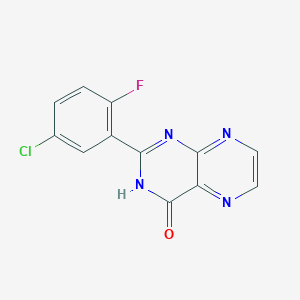
![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
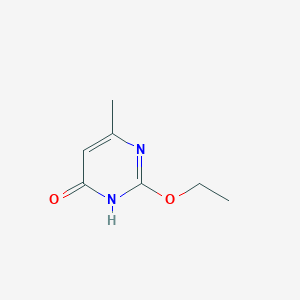
![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)